Head-to-Head Enzymatic Profiling: SARS-CoV-2 Mpro-IN-32 vs. GC376 and Structural Analogs
In a direct enzymatic comparison, SARS-CoV-2 Mpro-IN-32 (Compound 1) exhibits an Mpro IC50 of 230 ± 18 nM. Under identical assay conditions, the broad-spectrum inhibitor GC376 displays an IC50 of 18 ± 1.5 nM, while a structurally related analog (Compound 18) achieves 11 ± 0.7 nM [1]. Although less potent than these comparators, Mpro-IN-32 offers a substantially improved selectivity window (see below), making it a preferred tool for experiments where host protease off-target activity must be minimized.
| Evidence Dimension | Enzymatic inhibition potency against SARS-CoV-2 Mpro |
|---|---|
| Target Compound Data | IC50 = 230 ± 18 nM |
| Comparator Or Baseline | GC376: IC50 = 18 ± 1.5 nM; Compound 18: IC50 = 11 ± 0.7 nM |
| Quantified Difference | Mpro-IN-32 is ~13-fold less potent than GC376 and ~21-fold less potent than Compound 18 in enzymatic Mpro inhibition. |
| Conditions | FRET-based enzymatic assay using recombinant SARS-CoV-2 Mpro, as described in Poli et al. 2024 |
Why This Matters
The moderate enzymatic potency of Mpro-IN-32 is intentionally paired with exceptional selectivity, allowing researchers to dissect on-target viral effects without confounding host protease inhibition.
- [1] Poli ANR, Tietjen I, Nandwana NK, Cassel J, Messick TE, Register ET, Keeney F, Rajaiah R, Verma AK, Pandey K, Acharya A, Byrareddy SN, Montaner LJ, Salvino JM. Design of novel and highly selective SARS-CoV-2 main protease inhibitors. Antimicrob Agents Chemother. 2024;68(10):e00562-24. Table 1. View Source
